molecular formula C11H16N2O B1330221 4-tert-Butylbenzhydrazide CAS No. 43100-38-5

4-tert-Butylbenzhydrazide

Cat. No. B1330221
Key on ui cas rn: 43100-38-5
M. Wt: 192.26 g/mol
InChI Key: XYUFQWDLRLHUPB-UHFFFAOYSA-N
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Patent
US04334015

Procedure details

The particularly preferred substituted aromatic hydrazone 2-hydroxy-1-naphthaldehyde-p-(t-butyl)-benzoyl hydrazone is prepared in a manner similar to the preparation of 2-hydroxy-1-naphthaldehyde-o-aminobenzoyl hydrazone, Equations (1) through (3) above. Since the ester of p-(t-butyl)-benzoic acid is not available the preparation of this hydrazone requires the additional step of esterification of the benzoic acid. The ester of p-(t-butyl)-benzoic acid is reacted with hydrazine to produce p-(t-butyl)-benzhydrazide. This hydrazide is then reacted with 2-hydroxy-1-naphthaldehyde to yield 2-hydroxy-1-naphthaldehyde-p-(t-butyl)-benzoyl hydrazone.
Name
2-hydroxy-1-naphthaldehyde-o-aminobenzoyl hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:23]=[CH:22][CH:21]=[CH:20][C:3]=1[C:4]([NH:6][N:7]=CC1C2C(=CC=CC=2)C=CC=1O)=[O:5].[C:24](C1C=CC(C(O)=O)=CC=1)([CH3:27])([CH3:26])[CH3:25].C(O)(=O)C1C=CC=CC=1.NN>>[C:24]([C:22]1[CH:23]=[CH:2][C:3]([C:4]([NH:6][NH2:7])=[O:5])=[CH:20][CH:21]=1)([CH3:27])([CH3:26])[CH3:25]

Inputs

Step One
Name
2-hydroxy-1-naphthaldehyde-o-aminobenzoyl hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)NN=CC2=C(C=CC3=CC=CC=C23)O)C=CC=C1
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
Step Four
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Six
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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